5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine
Overview
Description
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine: is a heterocyclic compound with the molecular formula C7H5BrN4. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 1,2,4-triazole ring at the 2-position.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets, ERK2 and FGFR2, leading to changes in their activity
Biochemical Pathways
The interaction of this compound with ERK2 and FGFR2 affects various biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which regulates cell proliferation and differentiation. FGFR2 is involved in the fibroblast growth factor signaling pathway, which plays a role in tissue repair, tumor growth, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its targets, it could potentially influence cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. This interaction can alter the enzyme’s conformation and affect the overall biochemical pathway it is involved in .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or kinases, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory elements, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate specific enzymes, thereby altering the rate of metabolic reactions. This can lead to changes in the concentration of metabolites and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of the compound can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles. This localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-chloropyridine with sodium azide, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is used as a building block in organic synthesis. It is valuable for constructing more complex heterocyclic compounds and for use in cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antifungal, antibacterial, and anticancer agents .
Industry: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the creation of materials with specific electronic and photophysical properties .
Comparison with Similar Compounds
2-(4H-1,2,4-Triazol-4-YL)pyridine: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-Chloro-2-(4H-1,2,4-triazol-4-YL)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
2-(1,2,4-Triazol-4-YL)benzene: A benzene derivative with a triazole ring, used in similar applications but with different chemical properties.
Uniqueness: The presence of the bromine atom in 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine enhances its reactivity in substitution and coupling reactions. This makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFAKAACQQCDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650994 | |
Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-99-4 | |
Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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